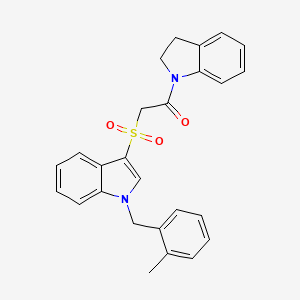

1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone

描述

1-(Indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetic small molecule featuring a hybrid scaffold combining indoline and sulfonylated indole moieties. The ethanone core bridges the indolin-1-yl group and a sulfonyl-linked indole substituted with a 2-methylbenzyl group. This structure is designed to exploit the pharmacological versatility of indole derivatives, which are known for interactions with serotonin receptors (e.g., 5-HT6) and enzyme inhibition . While the compound’s specific biological targets remain underexplored in the provided literature, its structural analogs have demonstrated activity in receptor antagonism and antiproliferative pathways .

属性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S/c1-19-8-2-3-10-21(19)16-27-17-25(22-11-5-7-13-24(22)27)32(30,31)18-26(29)28-15-14-20-9-4-6-12-23(20)28/h2-13,17H,14-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAPOLGYKZGBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or chemical reductants like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

科学研究应用

Chemistry: It can serve as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It may find use in the development of new materials or chemical processes.

作用机制

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Key Observations:

- Conversely, nitro and thioether groups (as in antimalarial analogs) improve electron-withdrawing properties and redox activity, critical for parasitic targeting .

- Sulfonyl vs. Thioether Linkages : Sulfonyl groups (as in the target compound) generally confer metabolic stability but reduce electrophilicity compared to thioethers, which may explain the superior antimalarial activity of thioether derivatives .

Pharmacological and Physicochemical Properties

Mechanistic Insights from Analogues

- 5-HT6 Receptor Antagonism: The 4-iodophenylsulfonyl group in 3a enhances binding affinity to 5-HT6 receptors, while the 2-methoxyphenylpiperazine moiety contributes to antagonism by mimicking endogenous ligand interactions . The target compound’s 2-methylbenzyl group may sterically hinder receptor binding compared to smaller substituents.

- Antimalarial Activity: Thioether derivatives (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) disrupt heme detoxification in Plasmodium, a mechanism less likely in sulfonylethanones due to reduced redox activity .

生物活性

1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesized compound's biological activity, focusing on its anticancer and antibacterial properties, alongside relevant case studies and research findings.

- Molecular Formula : C26H24N2OS

- Molecular Weight : 412.55 g/mol

- CAS Number : 450347-35-0

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has demonstrated significant antiproliferative activities against A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induces apoptosis; G2/M phase arrest |

| MCF-7 | 0.34 | Inhibits tubulin polymerization |

| HT-29 | 0.86 | Induces apoptosis; G2/M phase arrest |

| A549 | Not specified | Antiproliferative effects observed |

The compound's mechanism appears to involve the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like colchicine, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for its antibacterial activity. It showed promising results against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 μg/mL |

| Streptococcus pneumoniae | Not specified |

The antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways involved in bacterial growth .

Study on Anticancer Properties

A study published in Nature demonstrated that derivatives of indole compounds exhibited significant anticancer properties. The specific compound under review was noted for its ability to inhibit tumor growth in vivo models, highlighting its potential as a therapeutic agent.

Study on Antibacterial Properties

Research conducted at a leading pharmaceutical institute evaluated various indole derivatives against antibiotic-resistant strains. The compound displayed robust antibacterial activity, particularly against MRSA, suggesting it could be a candidate for developing new antibiotics amid rising resistance issues .

常见问题

Basic: What are the recommended synthetic routes for preparing 1-(indolin-1-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Indole Formation : Use Fischer indole synthesis with a 2-methylbenzyl-substituted precursor to construct the 1-(2-methylbenzyl)-1H-indole moiety .

Sulfonylation : React the indole intermediate with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

Coupling with Indoline : Perform a nucleophilic substitution or coupling reaction between the sulfonylated indole and an indoline-derived ethanone precursor. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield .

Purification : Use column chromatography (silica gel, chloroform/methanol gradient) and recrystallization for high purity (>95%) .

Basic: How should researchers characterize the structural features of this compound?

Methodological Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., sulfonyl and 2-methylbenzyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 447.16) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯π bonds) to validate stereochemistry .

- Fourier-Transform Infrared (FTIR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

Based on structurally similar sulfonyl-indole derivatives:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for handling powders .

- Hazard Mitigation : Avoid inhalation (P95 respirator recommended) and skin contact (H315/H319 hazards). In case of exposure, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: What strategies can resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Contradictions may arise due to:

- Pharmacokinetic Variability : Assess bioavailability via LC-MS plasma profiling to detect metabolic degradation .

- Experimental Design : Standardize in vitro conditions (e.g., serum-free media vs. serum-containing in vivo environments) .

- Target Engagement Studies : Use fluorescence polarization assays to compare binding affinity in cellular vs. cell-free systems .

- Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects .

Advanced: How does the sulfonyl group influence the compound’s interactions with biological targets?

Methodological Answer:

The sulfonyl group:

- Enhances Binding Affinity : Forms hydrogen bonds with catalytic residues (e.g., in kinase active sites) .

- Improves Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes compared to thioether analogs .

- Modulates Solubility : Increases aqueous solubility via polar interactions, critical for in vivo efficacy .

Validate via mutagenesis studies (e.g., replacing sulfonyl with methyl group and testing enzyme inhibition) .

Advanced: What computational methods are suitable for modeling this compound’s interactions with enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like indoleamine 2,3-dioxygenase (IDO1) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms at catalytic sites .

- Pharmacophore Modeling : Identify critical interaction features (e.g., sulfonyl as a hydrogen bond acceptor) .

Advanced: How can researchers optimize reaction conditions to improve yield in the coupling step?

Methodological Answer:

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .

- Catalyst Screening : Evaluate Pd(PPh₃)₄ for cross-coupling or DMAP for acyl transfer reactions .

- Temperature Gradients : Perform reactions at 50–80°C to balance kinetic vs. thermodynamic control .

- In Situ Monitoring : Use HPLC or TLC (silica gel GF₂₅₄) to track intermediate formation .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

- X-ray Powder Diffraction (XRPD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .

- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes (e.g., Form I: mp 180°C; Form II: mp 172°C) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to predict stability under humidity .

- Solid-State NMR : Resolve hydrogen bonding networks in polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。